4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline
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Overview
Description
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline is an organic compound that features a pyrazole ring and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The alkylated pyrazole is reacted with formaldehyde and N,N-dimethylaniline in the presence of a reducing agent like sodium cyanoborohydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the compound.
Substitution: Alkylated derivatives.
Scientific Research Applications
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline
- 4-({[(1-ethyl-1H-imidazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline
Uniqueness
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity to certain targets or enhanced stability under physiological conditions.
Properties
Molecular Formula |
C15H22N4 |
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Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H22N4/c1-4-19-10-9-14(17-19)12-16-11-13-5-7-15(8-6-13)18(2)3/h5-10,16H,4,11-12H2,1-3H3 |
InChI Key |
LXSPDYQJLPOPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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